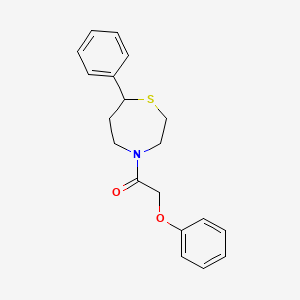

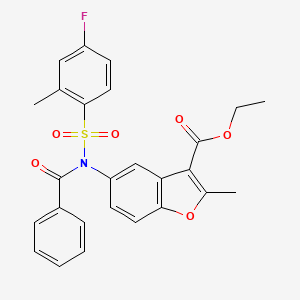

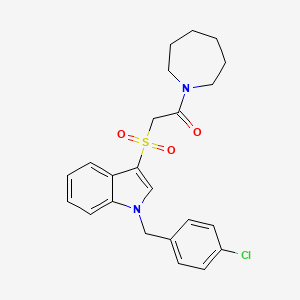

5-(N-((4-氟-2-甲苯磺酰基)苯甲酰胺)-2-甲基苯并呋喃-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate is a structurally complex molecule that likely exhibits a range of physicochemical properties and biological activities. While the specific compound is not directly studied in the provided papers, related compounds with sulfonylamino groups and substituted benzene rings have been synthesized and analyzed, suggesting potential similarities in behavior and application.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with cyclization processes and the formation of intermediate products such as thioamides or imidazole derivatives. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Similarly, the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate is achieved through a one-pot nitro reductive cyclization method . These methods may provide insights into the synthesis of the compound , which likely involves the formation of a benzofuran core and subsequent functionalization with a sulfonyl group and an ethyl ester.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, ^1H NMR, and MS spectra . Single crystal X-ray studies have revealed crystallization systems and intermolecular interactions, such as hydrogen bonds, which are crucial for the stability and properties of the molecules . These analytical methods would be applicable to determine the molecular structure of ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate, providing insights into its three-dimensional conformation and potential reactive sites.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. For example, the presence of a sulfonylamino group can facilitate complex formation with metal ions, as seen in the complexation behavior of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates with Cu(II), Co(II), and Ni(II) . These interactions could be indicative of the potential reactivity of the compound , particularly in forming complexes with metals or engaging in other chemical reactions due to the presence of the sulfonyl group and the benzamido moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties such as acid-base behavior, solubility, and chemical stability are crucial for understanding the compound's behavior in different environments. The related compounds studied exhibit specific solubility products when forming metal complexes , and their solubility and stability can be influenced by the nature of the substituents on the aromatic rings. These properties would need to be characterized for ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate to fully understand its potential applications and behavior in biological systems or as part of chemical syntheses.

科学研究应用

合成与表征

5-(N-((4-氟-2-甲苯磺酰基)苯甲酰胺)-2-甲基苯并呋喃-3-羧酸乙酯是一种参与各种化学实体合成和表征的化合物。它在开发具有潜在治疗应用的新型化合物中发挥着至关重要的作用。例如,对相关化学实体的合成和晶体结构的研究突出了强氢键在晶体堆积中的重要性,说明了该化合物在研究分子相互作用和结构化学中的作用 (Yeong 等,2018).

药理学潜力

与 5-(N-((4-氟-2-甲苯磺酰基)苯甲酰胺)-2-甲基苯并呋喃-3-羧酸乙酯相关的化合物表现出显着的药理学潜力。例如,对磺酰胺酰胺衍生物的研究表明具有显着的体外抗菌和抗真菌活性,表明该化合物与开发新型抗菌剂有关 (Abbavaram 和 Reddyvari,2013)。类似地,对血栓烷受体拮抗剂的研究利用相关的化学结构来探索针对急性心肌梗塞等疾病的新型治疗方法,展示了此类化合物可以开启的治疗途径 (C. W. 和 Mason,1998).

化学合成技术

该化合物还在推进化学合成技术方面发挥着作用。例如,对 2-取代噻唑-5-羧酸乙酯的便捷合成研究利用相关的化学结构来提高化学合成过程的效率和产率,为有机合成的更广泛领域做出贡献 (Fong 等,2004).

生物活性与药物开发

此外,该化合物是生物活性与药物开发研究的核心。对新型杀虫剂和抗肿瘤剂的研究利用相关的化学结构来探索治疗疾病和害虫的新途径,表明该化合物在生物活性化合物开发中的用途 (Tohnishi 等,2005),(Ram 等,1992).

属性

IUPAC Name |

ethyl 5-[benzoyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO6S/c1-4-33-26(30)24-17(3)34-22-12-11-20(15-21(22)24)28(25(29)18-8-6-5-7-9-18)35(31,32)23-13-10-19(27)14-16(23)2/h5-15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYJRNNCDPLCOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

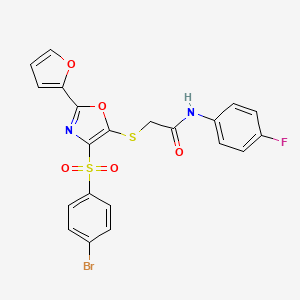

![3-[(4-Methylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2518921.png)

![6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518922.png)

![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B2518932.png)